molecular formula C15H11F5O B14463486 1-((2,4-Dimethylphenoxy)methyl)-2,3,4,5,6-pentafluorobenzene CAS No. 73377-03-4

1-((2,4-Dimethylphenoxy)methyl)-2,3,4,5,6-pentafluorobenzene

Cat. No.: B14463486
CAS No.: 73377-03-4
M. Wt: 302.24 g/mol
InChI Key: DGPFVYWKQKSUHY-UHFFFAOYSA-N
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Description

1-((2,4-Dimethylphenoxy)methyl)-2,3,4,5,6-pentafluorobenzene is an organic compound that features a unique combination of a dimethylphenoxy group and a pentafluorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,4-Dimethylphenoxy)methyl)-2,3,4,5,6-pentafluorobenzene typically involves the reaction of 2,4-dimethylphenol with pentafluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-((2,4-Dimethylphenoxy)methyl)-2,3,4,5,6-pentafluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the benzene ring.

Mechanism of Action

The mechanism of action of 1-((2,4-Dimethylphenoxy)methyl)-2,3,4,5,6-pentafluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biochemical and physiological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2,4-Dimethylphenoxy)methyl)-2,3,4,5,6-pentafluorobenzene is unique due to the presence of both the dimethylphenoxy group and the pentafluorobenzene moiety. This combination imparts distinct chemical and physical properties to the compound, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

73377-03-4

Molecular Formula

C15H11F5O

Molecular Weight

302.24 g/mol

IUPAC Name

1-[(2,4-dimethylphenoxy)methyl]-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C15H11F5O/c1-7-3-4-10(8(2)5-7)21-6-9-11(16)13(18)15(20)14(19)12(9)17/h3-5H,6H2,1-2H3

InChI Key

DGPFVYWKQKSUHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=C(C(=C(C(=C2F)F)F)F)F)C

Origin of Product

United States

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